2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

CAS No.:

Cat. No.: VC17709231

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO5 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 2-(2-formyl-5-propoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C17H23NO5/c1-2-7-21-14-6-5-13(11-19)16(9-14)23-12-17(20)18-10-15-4-3-8-22-15/h5-6,9,11,15H,2-4,7-8,10,12H2,1H3,(H,18,20) |

| Standard InChI Key | BMHSJMMMDKWODW-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=CC(=C(C=C1)C=O)OCC(=O)NCC2CCCO2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

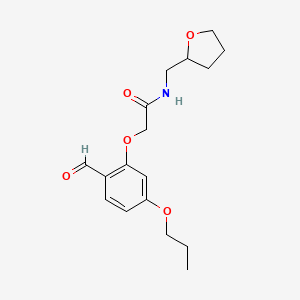

2-(2-Formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has the molecular formula C₁₇H₂₃NO₅ and a molecular weight of 321.37 g/mol . Its structure integrates a phenoxyacetamide backbone modified with a formyl group at the 2-position, a propoxy group at the 5-position of the benzene ring, and a tetrahydrofuran-2-ylmethyl substituent on the acetamide nitrogen (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 923206-50-2 | |

| IUPAC Name | 2-(2-Formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide | |

| Molecular Formula | C₁₇H₂₃NO₅ | |

| Molecular Weight | 321.37 g/mol | |

| MDL Number | MFCD08444742 |

Structural Analysis

The compound’s structure combines aromatic and heterocyclic motifs:

-

Phenoxyacetamide core: Provides rigidity and hydrogen-bonding capacity via the amide group.

-

Formyl group (-CHO): Enhances electrophilicity, enabling participation in condensation reactions .

-

Propoxy chain (-OCH₂CH₂CH₃): Contributes to lipophilicity, influencing membrane permeability .

-

Tetrahydrofuran-2-ylmethyl group: Introduces stereochemical complexity and potential for interactions with biological targets .

Synthesis and Physicochemical Properties

Predicted Physical Properties

Computational models estimate the following properties for this compound :

Table 2: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Boiling Point | 571.0 ± 40.0 °C | Predicted |

| Density | 1.160 ± 0.06 g/cm³ | Predicted |

| pKa | 13.99 ± 0.46 | Predicted |

The elevated boiling point and density suggest moderate volatility and a compact molecular arrangement. The basic pKa indicates potential protonation under physiological conditions, affecting solubility and bioavailability.

| Quantity | Purity | Price (USD) |

|---|---|---|

| 1 g | 95% | 852.55 |

| 2.5 g | 95% | 1,227.82 |

| 5 g | 95% | 1,548.26 |

Challenges and Future Directions

Research Gaps

-

In Vivo Efficacy: No published studies validate the compound’s antidiabetic effects.

-

Safety Profile: hERG channel inhibition and hepatotoxicity risks remain unassessed.

Optimization Strategies

-

Derivatization: Modifying the propoxy chain length or substituting the formyl group could enhance potency.

-

Formulation: Nanoencapsulation may address solubility limitations imposed by high lipophilicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume